2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide

Catalog No.
S15514022
CAS No.
M.F
C12H9N3O2S
M. Wt
259.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide

Product Name

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide

IUPAC Name

2-(2-cyanophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

InChI

InChI=1S/C12H9N3O2S/c13-7-9-3-1-2-4-10(9)17-8-11(16)15-12-14-5-6-18-12/h1-6H,8H2,(H,14,15,16)

InChI Key

MLCVVTSJPLZUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NC2=NC=CS2

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound characterized by the presence of a thiazole ring and a cyanophenoxy group attached to an acetamide moiety. The molecular structure includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, and a cyanophenoxy group that enhances its chemical reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with thiazole derivatives.

Typical of acetamides and heterocycles, including:

  • Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, allowing for modifications at the nitrogen atom.
  • Condensation Reactions: The cyano group can engage in condensation reactions, forming new compounds with other nucleophiles.
  • Oxidation and Reduction: The cyano group can be oxidized to carboxylic acids or reduced to amines using appropriate reagents such as potassium permanganate or lithium aluminum hydride, respectively.

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide exhibits significant biological activity. Compounds containing thiazole rings have been documented to possess a wide range of pharmacological properties, including:

  • Anticancer Activity: Thiazole derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties: The compound may also exhibit antimicrobial effects, contributing to its therapeutic potential in treating infections.
  • Enzyme Inhibition: The unique structure allows for interactions with specific enzymes or receptors, potentially modulating their activity.

The synthesis of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide typically involves several steps:

  • Formation of Thiazole Ring: The thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as thioureas and α-halo ketones.
  • Coupling Reaction: The cyanophenol derivative is reacted with the thiazole derivative in the presence of a coupling agent or base to form the final product. Common reagents include bases like sodium hydroxide and solvents such as dimethylformamide.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

The applications of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide are diverse, particularly in the fields of medicinal chemistry and drug development:

  • Pharmaceuticals: Due to its biological activities, this compound may serve as a lead structure for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: It can be utilized in biochemical studies to explore enzyme interactions and mechanisms of action related to thiazole derivatives.

Interaction studies involving 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against various cancer cell lines or microbial strains, determining IC50 values and other pharmacological parameters.

Several compounds share structural features with 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide, including:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methoxyphenoxy)-N-(thiazol-2-yl)acetamideMethoxy group instead of cyanoDifferent electronic properties affecting reactivity
2-(4-Chlorophenoxy)-N-(thiazol-2-yl)acetamideChlorine substituentEnhanced lipophilicity influencing biological activity
2-(4-Nitrophenoxy)-N-(thiazol-2-yl)acetamideNitro group providing additional reactivityPotential for increased antimicrobial activity

Uniqueness

The uniqueness of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide lies primarily in its cyano group, which enhances its reactivity and biological activity compared to similar compounds. This functional group allows for a broader range of chemical transformations and contributes significantly to its potential therapeutic applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

259.04154771 g/mol

Monoisotopic Mass

259.04154771 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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